An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol (CAS: 79757-77-0)
An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol (CAS: 79757-77-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromothiophen-2-yl)methanol is a brominated thiophene derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structural and electronic properties make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, with a focus on drug development and organic electronics.
Chemical and Physical Properties
(4-Bromothiophen-2-yl)methanol is a solid at room temperature with a melting point range of 32-35°C.[1] It is characterized by a thiophene ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This substitution pattern imparts specific reactivity to the molecule, making it a versatile precursor in various chemical reactions.
Table 1: Physicochemical Properties of (4-Bromothiophen-2-yl)methanol
| Property | Value | Reference |
| CAS Number | 79757-77-0 | [2] |
| Molecular Formula | C₅H₅BrOS | [2] |
| Molecular Weight | 193.06 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 32-35 °C | [1] |
| Purity | ≥ 97% | [3] |
| InChI Key | PXZNJHHUYJRFPZ-UHFFFAOYSA-N | [2] |
| SMILES | OCC1=CC(Br)=CS1 | [2] |
Table 2: Spectroscopic Data of (4-Bromothiophen-2-yl)methanol
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | Due to its role as a chemical intermediate, detailed spectral assignments are not consistently published in readily available literature. However, expected signals would include peaks for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. | General chemical shift knowledge[4][5] |
| ¹³C NMR (CDCl₃) | Expected signals would correspond to the five carbon atoms of the thiophene ring and the carbon of the hydroxymethyl group. The carbon atoms attached to bromine and the hydroxymethyl group would show characteristic shifts. | General chemical shift knowledge[4][6] |
Synthesis
A common and practical method for the synthesis of (4-Bromothiophen-2-yl)methanol is the reduction of the corresponding aldehyde, 4-bromo-2-thiophenecarboxaldehyde. This starting material is commercially available. The reduction can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.
Experimental Protocol: Reduction of 4-bromo-2-thiophenecarboxaldehyde
Materials:
-
4-bromo-2-thiophenecarboxaldehyde
-
Methanol (MeOH)[7]
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-thiophenecarboxaldehyde (1.0 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-Bromothiophen-2-yl)methanol.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for (4-Bromothiophen-2-yl)methanol.
Applications
(4-Bromothiophen-2-yl)methanol is a versatile building block due to the presence of three reactive sites: the bromine atom, the hydroxyl group, and the thiophene ring itself.
Drug Development and Medicinal Chemistry
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[8] (4-Bromothiophen-2-yl)methanol serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[8] The thiophene scaffold can be found in various approved drugs and is known to interact with a range of biological targets.
Derivatives of this compound could potentially be investigated for their inhibitory activity against various enzymes or receptors. For instance, many heterocyclic compounds are evaluated for their effects on enzymes like cholinesterases or carbonic anhydrases.[9][10][11]
Caption: Role of (4-Bromothiophen-2-yl)methanol in medicinal chemistry.
Organic Electronics and Materials Science
The thiophene ring is a fundamental component in many organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. (4-Bromothiophen-2-yl)methanol is utilized in the synthesis of building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8][12] The bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of conjugated polymers and small molecules with tailored electronic properties. The hydroxymethyl group can be used to modify solubility or to anchor the molecule to surfaces.
Safety and Handling
(4-Bromothiophen-2-yl)methanol is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[3][13] It causes skin and serious eye irritation and may cause respiratory irritation.[3]
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling.[1]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Conclusion
(4-Bromothiophen-2-yl)methanol is a valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis from commercially available starting materials and its potential for diverse chemical transformations make it an important tool for researchers and developers in these fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.
References
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- 4. ekwan.github.io [ekwan.github.io]
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- 8. chemimpex.com [chemimpex.com]
- 9. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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